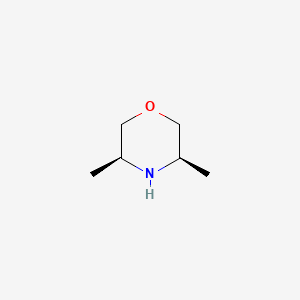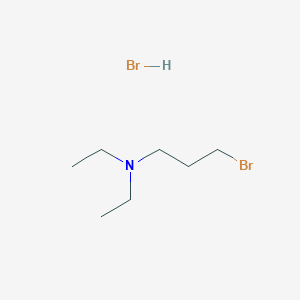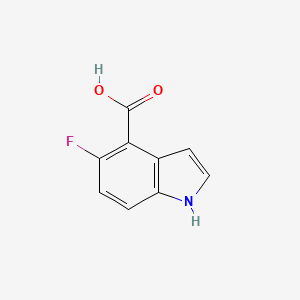
4-Hydroxy-3-methylcyclohexanone
Übersicht
Beschreibung
Synthesis Analysis
Several papers discuss the synthesis of cyclohexanone derivatives. Paper describes a two-step enzymatic asymmetric reduction to produce a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves the use of old yellow enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, with a high enantiomeric excess achieved.
Paper reports a short and efficient synthesis of the enantiomerically pure (R)-4-hydroxy-4-methylcyclohex-2-en-1-one, with a key step being the highly stereoselective addition of AlMe3ZnBr2 to a sulfinylcyclohexanone derivative.
In paper , the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone is achieved by oxidation of β-cyclocitral followed by hydrolysis, yielding high percentages of the desired product.
Paper details the synthesis of a trihydroxycyclohexanone derivative from D-glucose, showcasing the versatility of carbohydrates as starting materials for complex cyclohexanone synthesis.
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives are explored in papers and . Paper presents the X-ray diffraction analysis of a 4'-hydroxy derivative of a cyclohexanone, revealing an asymmetric chair conformation and significant flattening of the enone fragment and cyclohexanone ring.
Paper describes the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which also adopts a chair conformation for the cyclohexane ring and exhibits intermolecular hydrogen bonding.
Chemical Reactions Analysis
Paper introduces 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone as a synthetic equivalent for an unavailable benzoquinone, which reacts with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines.
In paper , the enantioselective deprotonation of protected 4-hydroxycyclohexanones is investigated, with the resulting non-racemic enolates trapped as enol acetates, achieving up to 74% enantiomeric excess.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 4-Hydroxy-3-methylcyclohexanone, the synthesis and structural analyses imply that the compound and its derivatives are chiral, with potential for hydrogen bonding and stereoselective reactions. The enzymatic synthesis methods suggest that these compounds can be produced with high purity and enantiomeric excess, which is crucial for their potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Clathrate Formation and Selective Inclusion : One significant application of 4-Hydroxy-3-methylcyclohexanone derivatives (such as methylcyclohexanones) is in clathrate formation. Studies have demonstrated the selective inclusion of these compounds in clathrates, which are host-guest complexes. For instance, 3- and 4-methylcyclohexanone have been included in their energetically unfavorable axial conformations when forming complexes with certain host compounds like TETROL ((Barton et al., 2015); (Barton et al., 2014)).
Autocondensation Reactions : Methylcyclohexanones, including 4-Hydroxy-3-methylcyclohexanone, undergo various autocondensation reactions under the influence of acid and alkaline reagents. These reactions can lead to the formation of a range of products like unsaturated ketones, hydroxyketones, and compounds with furan rings, showcasing their utility in organic synthesis and polymer chemistry ((Svetozarskii & Zil'berman, 1970)).
Molecular and Crystal Structure Analysis : The molecular and crystal structures of derivatives of 4-Hydroxy-3-methylcyclohexanone have been studied extensively. These analyses provide insights into the conformational dynamics and interactions within the crystal lattice, contributing to the understanding of stereochemistry and material properties ((Kutulya et al., 2008)).
Catalysis and Hydrogenation : The effects of substituents on catalytic processes, particularly in hydrogenation reactions, are another area of application. Studies have revealed how methyl substituents in cyclohexanones, including 4-Hydroxy-3-methylcyclohexanone, affect reactivity and rate of hydrogenation, highlighting the importance of steric factors in catalytic processes ((Tanaka et al., 1974)).
Antimicrobial Activity : Some derivatives of 4-Hydroxy-3-methylcyclohexanone have been studied for their antimicrobial properties. This demonstrates the potential of these compounds in developing new antimicrobial agents and contributes to the field of medicinal chemistry ((Gein et al., 2005)).
Stereochemical Synthesis and Analysis : The compound has been used in studies focused on stereochemical synthesis and analysis. For instance, enantioselective deprotonation of protected derivatives of 4-Hydroxy-3-methylcyclohexanone has been explored, which is crucial for the synthesis of non-racemic compounds in organic chemistry ((Majewski & Mackinnon, 1994)).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-3-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555959 | |
| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylcyclohexanone | |
CAS RN |
89897-04-1 | |
| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)




![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)




